Lycoramine

描述

石蒜碱是一种天然存在的生物碱,存在于石蒜科植物(如红花石蒜)的鳞茎中。其结构与其他生物碱(如加兰他敏和石蒜碱)相关。 石蒜碱因其潜在的治疗应用而受到关注,尤其是在治疗阿尔茨海默病等神经退行性疾病方面 .

准备方法

合成路线和反应条件

石蒜碱的合成涉及多个步骤,包括使用铑 (I) 催化的 [(3 + 2) + 1] 环加成反应,将 1-烯基乙烯基环丙烷和一氧化碳构建成顺式-二氢二苯并呋喃核 。该方法高效,已应用于石蒜碱的正式合成。 另一种方法涉及催化不对称氢化和分子内还原 Heck 环化 .

工业生产方法

石蒜碱的工业生产没有详细记录。上面提到的合成方法可以扩大到工业应用,前提是反应条件针对大规模生产进行了优化。

化学反应分析

反应类型

石蒜碱会发生各种化学反应,包括:

氧化: 石蒜碱可以被氧化形成不同的衍生物。

还原: 催化不对称氢化用于其合成.

取代: 石蒜碱可以发生取代反应,形成各种类似物。

常用试剂和条件

氧化: 可以使用高锰酸钾或三氧化铬等常见的氧化剂。

还原: 钌或钯催化剂常用于氢化反应.

取代: 在适当的条件下可以使用各种亲核试剂来实现取代。

形成的主要产物

这些反应形成的主要产物包括各种石蒜碱衍生物,它们可能具有不同的药理特性。

科学研究应用

石蒜碱因其潜在的治疗作用而得到研究,尤其是在治疗阿尔茨海默病方面。 它在逆转小鼠模型中的认知下降和清除淀粉样蛋白β斑块方面显示出希望 。 此外,石蒜碱因其乙酰胆碱酯酶抑制特性而受到研究,这些特性与神经退行性疾病的治疗相关 .

作用机制

石蒜碱主要通过抑制乙酰胆碱酯酶发挥作用,乙酰胆碱酯酶是一种负责分解大脑中乙酰胆碱的酶 。通过抑制这种酶,石蒜碱会增加乙酰胆碱的水平,从而改善认知功能。 此外,石蒜碱已被证明与参与清除淀粉样蛋白β斑块的各种分子途径相互作用,淀粉样蛋白β斑块是阿尔茨海默病的特征 .

相似化合物的比较

类似化合物

加兰他敏: 另一种来自石蒜科的生物碱,用于治疗阿尔茨海默病。

石蒜碱: 在结构上与石蒜碱相似,并具有多种药理作用,包括抗炎和抗病毒特性.

水仙碱: 另一种相关的生物碱,具有潜在的治疗应用。

石蒜碱的独特性

石蒜碱的独特性在于其独特的分子结构,使其能够有效地抑制乙酰胆碱酯酶,并与参与神经保护的途径相互作用。 它逆转认知下降和清除淀粉样蛋白β斑块的潜力使其成为阿尔茨海默病治疗领域进一步研究的有希望的候选药物 .

生物活性

Lycoramine, a notable alkaloid derived from the Amaryllidaceae family, has garnered attention for its diverse biological activities. This article presents a comprehensive overview of the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and comparative studies with other compounds.

Chemical Structure and Properties

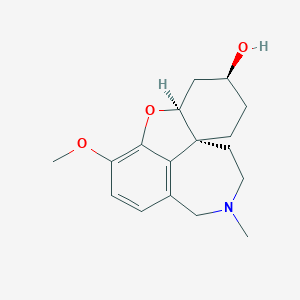

This compound is chemically classified as a phenanthridine alkaloid. Its structure is closely related to other bioactive compounds in the Amaryllidaceae family, such as galanthamine and lycorine. The molecular formula for this compound is C₁₃H₁₅N₁O, and it exhibits a complex three-dimensional arrangement that contributes to its biological properties.

Cholinesterase Inhibition

One of the primary areas of research on this compound involves its inhibitory effects on cholinesterase enzymes, which are critical in the regulation of neurotransmitters. Studies have shown that this compound exhibits moderate inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), with IC₅₀ values reported as follows:

| Compound | AChE IC₅₀ (μg/mL) | BuChE IC₅₀ (μg/mL) |

|---|---|---|

| This compound | 42.48 ± 1.66 | Not detected |

| Galanthamine | 0.47 ± 0.03 | 4.54 ± 0.27 |

These findings suggest that while this compound has some cholinesterase inhibitory activity, it is significantly less potent than galanthamine, a well-known AChE inhibitor used in Alzheimer's disease treatment .

Antiviral Activity

Recent studies have explored the antiviral potential of this compound against SARS-CoV-2. In vitro assessments indicated that this compound demonstrated weak anti-SARS-CoV-2 activity with an effective concentration (EC₅₀) ranging from 40 to 77 µM at non-cytotoxic concentrations . This suggests that while this compound may not be a frontline antiviral agent, it could contribute to a broader therapeutic strategy against viral infections.

Cytotoxicity and Anticancer Properties

This compound has been investigated for its cytotoxic effects on various cancer cell lines. Research indicates that certain alkaloids from the Amaryllidaceae family exhibit selective toxicity against human tumor cells. For instance, studies have reported that lycorine-type alkaloids can induce apoptosis in cancer cells through mechanisms involving the Fas-signaling pathway . However, specific data on the cytotoxicity of this compound itself remains limited.

Comparative Studies

Comparative studies between this compound and other Amaryllidaceae alkaloids have highlighted its unique profile:

| Compound | Cytotoxicity (CC₅₀) | AChE Inhibition (IC₅₀) |

|---|---|---|

| This compound | Data limited | 42.48 ± 1.66 |

| Lycorine | 1.2 µM | Not applicable |

| Galanthamine | Not applicable | 0.47 ± 0.03 |

These comparisons illustrate that while this compound possesses some biological activity, it may not be as potent as other related compounds in terms of cytotoxicity and cholinesterase inhibition .

Case Studies

A notable case study involved the evaluation of this compound's effects on neurodegenerative models where cholinergic dysfunction is prevalent. The results indicated that despite its lower potency compared to galanthamine, this compound could still provide neuroprotective effects by modulating cholinergic signaling pathways .

属性

IUPAC Name |

(1R,12S,14S)-9-methoxy-4-methyl-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6(17),7,9-trien-14-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23NO3/c1-18-8-7-17-6-5-12(19)9-14(17)21-16-13(20-2)4-3-11(10-18)15(16)17/h3-4,12,14,19H,5-10H2,1-2H3/t12-,14-,17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJRMHIXYLGOZSE-JDFRZJQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC23CCC(CC2OC4=C(C=CC(=C34)C1)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CC[C@@]23CC[C@@H](C[C@@H]2OC4=C(C=CC(=C34)C1)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30175371 | |

| Record name | Lycoramine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30175371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21133-52-8 | |

| Record name | Lycoramine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021133528 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lycoramine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30175371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 21133-52-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LYCORAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TAG8LU84K2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of lycoramine?

A1: this compound primarily acts as an acetylcholinesterase (AChE) inhibitor. [, , , ] This means it blocks the action of the enzyme responsible for breaking down the neurotransmitter acetylcholine, leading to increased levels of acetylcholine in the synaptic cleft.

Q2: How does this compound's AChE inhibitory activity compare to other known inhibitors?

A2: Studies show that this compound is a more potent AChE inhibitor than physostigmine but less potent than its close structural analog, galanthamine. [, , ] The potency of this compound derivatives can vary depending on the specific structural modifications. [, , ]

Q3: Beyond AChE inhibition, does this compound interact with other targets?

A3: Research suggests that this compound may also interact with nicotinic acetylcholine receptors, although the specific mechanisms and implications require further investigation. []

Q4: What are the downstream effects of this compound's AChE inhibition?

A4: By inhibiting AChE, this compound enhances cholinergic neurotransmission. This has been linked to several observed effects, including:

- Increased smooth muscle activity: Observed as increased tonus and peristalsis of the intestines in animal models. [, ]

- Pupillary constriction: this compound can cause miosis, which can be counteracted by atropine, suggesting an interaction with muscarinic acetylcholine receptors. [, ]

- Potentiation of muscle contractions: this compound can enhance the response of skeletal muscles to nerve stimulation, both directly and by potentiating the effects of acetylcholine. [, , ] This effect is dependent on dosage and stimulation frequency.

- Cognitive enhancement: Studies in a mouse model of Alzheimer's disease showed that this compound administration improved cognitive performance in behavioral tests, suggesting a potential role in mitigating cognitive decline. []

Q5: What is the molecular formula and weight of this compound?

A5: The molecular formula of this compound is C17H21NO4, and its molecular weight is 303.35 g/mol. [, , ]

Q6: What spectroscopic data is available for characterizing this compound?

A6: Spectroscopic techniques, including ultraviolet (UV), infrared (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS), have been extensively used to characterize this compound. [, , , , ]

- UV Spectroscopy: this compound exhibits characteristic UV absorption maxima, which can be used for its identification and quantification. []

- IR Spectroscopy: The IR spectrum of this compound reveals the presence of specific functional groups, such as hydroxyl (-OH) and aromatic rings. [, ]

- NMR Spectroscopy: Detailed 1H and 13C NMR data provide insights into the structure and stereochemistry of this compound and its derivatives. [, , , ]

- Mass Spectrometry: MS techniques are used to determine the molecular weight of this compound and analyze its fragmentation patterns, aiding in its structural elucidation. [, ]

Q7: What is the typical route of administration for this compound in research settings?

A7: this compound has been administered intravenously, intra-arterially, and subcutaneously in animal studies. [, , , ]

Q8: Has this compound been evaluated in clinical trials for any specific conditions?

A8: While this compound has shown promising results in preclinical studies, particularly in animal models of Alzheimer's disease, it has not yet progressed to clinical trials. [, ]

Q9: What is the toxicity profile of this compound?

A9: this compound's toxicity profile has been studied in mice, where its LD50 (the dose at which 50% of the animals die) was found to be 16.65 mg/kg after subcutaneous injection. [] This is considerably higher than the LD50 of galanthamine (0.958 mg/kg) and neostigmine (0.174 mg/kg), indicating a potentially wider therapeutic window. [, ]

Q10: What are the typical toxic symptoms observed with this compound overdose?

A10: Common toxic symptoms in animal models include salivation, muscle twitching, convulsions, and respiratory paralysis, which is the usual cause of death. [, ]

Q11: Which plant species are considered good sources of this compound?

A11: Several species within the Amaryllidaceae family are known to contain this compound, including:

Q12: What extraction methods are commonly employed for isolating this compound?

A12: Various extraction methods have been explored for isolating this compound from plant materials, including:

- Soxhlet extraction: A traditional method using organic solvents. []

- Microwave-assisted extraction (MAE): This technique utilizes microwave energy to heat the solvent and plant material, enhancing extraction efficiency and reducing extraction time. [, ]

- Post-microwave-irradiated reflux extraction (PMIRE): This method combines microwave irradiation with conventional reflux extraction, potentially improving extraction yields. []

Q13: How do structural modifications of this compound influence its AChE inhibitory activity?

A13: Several studies have investigated the structure-activity relationship of this compound and its derivatives:

- Quaternization of the nitrogen atom: Converting this compound to its quaternary ammonium salt significantly reduces its ability to cross the blood-brain barrier, limiting its central nervous system effects. []

- Introduction of carbamate groups: The introduction of dimethylcarbamate groups to the this compound structure has been shown to increase its AChE inhibitory activity compared to the parent compound. [, , ]

- Modifications to the aromatic ring: Changes in the substitution pattern on the aromatic ring can affect both the potency and selectivity of this compound derivatives toward AChE. []

Q14: What analytical techniques are commonly employed for detecting and quantifying this compound?

A14: Several analytical methods have been developed for the determination of this compound in plant extracts and biological samples, including:

- High-performance liquid chromatography (HPLC): Often coupled with UV or fluorescence detection, HPLC provides a sensitive and selective method for quantifying this compound. [, , , , ]

- Gas chromatography-mass spectrometry (GC-MS): This technique offers high sensitivity and selectivity for the identification and quantification of this compound, often used in combination with microwave-assisted extraction. [, ]

- Flow-injection chemiluminescence (FI-CL): This method utilizes the chemiluminescence reaction of luminol with potassium ferricyanide, which is inhibited by this compound, allowing for its sensitive detection. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。